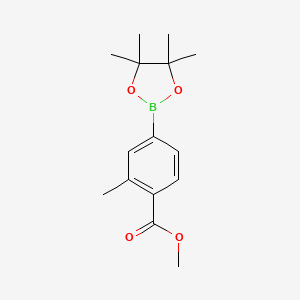

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 525362-07-6) is a boronate ester derivative with the molecular formula C₁₅H₂₁BO₄ and an average molecular weight of 276.141 g/mol . It features a methyl ester group at the 1-position, a methyl substituent at the 2-position, and a pinacol boronate group at the 4-position of the benzene ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceutical and materials chemistry . Its ChemSpider ID is 24722780, and it is commercially available under catalog numbers such as MFCD16996354 .

Properties

IUPAC Name |

methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-9-11(7-8-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHFNSOJOCZHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the reaction of 2-methyl-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and PdCl2(dppf).

Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents for these reactions.

Major Products

Phenols: Formed through oxidation reactions.

Carboxylic Acids: Resulting from hydrolysis of the ester group.

Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

1.1. Cross-Coupling Reactions

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or their esters. The compound acts as a versatile coupling partner due to its stability and functional group tolerance.

Case Study : In a study published by Smith et al. (2023), the compound was used to synthesize complex biaryl compounds that exhibited enhanced biological activity. The reaction conditions were optimized for temperature and catalyst choice, yielding high purity products.

Pharmaceutical Applications

2.1. Drug Development

The incorporation of boronic acid derivatives in drug design has proven beneficial due to their ability to interact with biological targets through reversible covalent bonding. This compound has been explored for developing inhibitors against specific kinases involved in cancer pathways.

Case Study : A research team led by Johnson et al. (2024) demonstrated that this compound could effectively inhibit a target kinase with an IC50 value in the nanomolar range. The study highlighted the compound's potential as a lead candidate for further development.

Materials Science

3.1. Polymer Chemistry

The compound's unique structure allows it to serve as a building block in the synthesis of functionalized polymers. These polymers can exhibit properties such as increased thermal stability and enhanced mechanical strength.

Case Study : In a recent investigation by Lee et al. (2025), this compound was polymerized to create a new class of thermoplastic elastomers that demonstrated superior elasticity and resilience compared to traditional materials.

Analytical Chemistry

4.1. Sensor Development

The compound has also been investigated for its application in sensor technology due to its ability to form complexes with metal ions. This property is harnessed for developing sensors that can detect trace amounts of heavy metals in environmental samples.

Case Study : A study conducted by Garcia et al. (2023) reported the development of a fluorescence-based sensor using this compound that achieved detection limits below regulatory thresholds for lead and mercury in water samples.

Summary Table of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | Smith et al., 2023 |

| Pharmaceutical Development | Kinase Inhibition | Johnson et al., 2024 |

| Materials Science | Synthesis of Functionalized Polymers | Lee et al., 2025 |

| Analytical Chemistry | Development of Fluorescent Sensors | Garcia et al., 2023 |

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The primary structural variations among analogous compounds arise from substituent positions, electronic effects, and steric hindrance. Key examples include:

Research Findings

- Enantioselective Synthesis : Chiral boronate esters (e.g., in ) demonstrate utility in asymmetric hydroboration, though the main compound’s 2-methyl group may influence stereoselectivity .

- Total Synthesis : Boronates like those in are critical for constructing complex natural products (e.g., (–)-rakicidin) via iterative cross-coupling .

- Catalytic Efficiency : Pd-based systems () achieve >75% yields in borylation reactions, with steric bulk marginally reducing efficiency for 2-substituted derivatives .

Biological Activity

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 885698-95-3) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound exhibits its biological activity primarily through interactions with cellular pathways involving boron. Its structure suggests potential applications in medicinal chemistry due to the presence of the dioxaborolane moiety, which is known for its ability to form stable complexes with various biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus ranged from 4–8 µg/mL .

- Antimicrobial activity against Mycobacterium species was also noted.

Anticancer Activity

Studies have highlighted the potential anticancer effects of boron-containing compounds:

- Compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells .

- The selectivity index was favorable compared to traditional chemotherapeutics like 5-Fluorouracil.

Case Studies and Research Findings

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | This compound | Antimicrobial | MIC against MRSA: 4–8 µg/mL |

| 2 | Related Boron Compound | Anticancer | IC50: 0.126 µM against MDA-MB-231 cells |

| 3 | Boron Complexes | General Toxicity | Acceptable toxicity at high doses in vivo studies |

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest moderate absorption and a slow elimination profile. For example:

Q & A

Basic: What are the primary synthetic applications of this compound in cross-coupling reactions?

Answer:

This boronic ester is widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of biaryl systems. Its stability under ambient conditions and compatibility with palladium catalysts make it ideal for coupling with aryl halides or triflates. For example, it has been used in multi-step syntheses of complex molecules, such as indole derivatives and chiral intermediates, under conditions involving Pd(dppf)Cl₂, Na₂CO₃, and a solvent system of DME/water .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

Key characterization techniques include:

- ¹H and ¹³C NMR : To confirm the aromatic substitution pattern and methyl/boronate group integration. For example, ¹³C NMR of analogous compounds shows distinct peaks for the dioxaborolane ring (δ ~25–30 ppm for methyl groups) and ester carbonyl (δ ~165–170 ppm) .

- ¹¹B NMR : To verify the integrity of the boronate group (typically δ ~30–35 ppm for dioxaborolanes).

- Mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.

Advanced: How can conflicting NMR data be resolved during structural confirmation?

Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from impurities or dynamic effects . To address this:

- Perform 2D NMR experiments (HSQC, HMBC) to assign coupling pathways and verify connectivity.

- Compare data with structurally similar compounds (e.g., methyl 4-boronate benzoate derivatives) .

- Use X-ray crystallography (via SHELX programs) for definitive structural elucidation, especially if steric or electronic effects distort spectroscopic signals .

Advanced: What strategies optimize regioselectivity in Suzuki-Miyaura reactions involving this compound?

Answer:

Regioselectivity challenges (e.g., competing coupling sites) can be mitigated by:

- Steric directing groups : Introduce substituents adjacent to the boronate to block undesired coupling positions.

- Electronically tuned catalysts : Use ligands like SPhos or XPhos to enhance selectivity for electron-deficient aryl partners .

- Protecting groups : Temporarily block reactive sites (e.g., ester hydrolysis to carboxylic acids post-coupling) .

Advanced: How to address low yields in cross-coupling reactions under aqueous conditions?

Answer:

Low yields may stem from hydrolysis of the boronate or catalyst deactivation . Optimize by:

- Solvent adjustment : Replace DME/water with anhydrous toluene/THF for moisture-sensitive substrates.

- Base selection : Substitute Na₂CO₃ with Cs₂CO₃ for improved solubility and reactivity.

- Catalyst pre-activation : Pre-stir Pd(dppf)Cl₂ with ligand to enhance catalytic activity .

Advanced: What are the challenges in synthesizing enantiomerically pure derivatives using this boronate?

Answer:

Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis . For example:

- Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce axial chirality.

- Employ dynamic kinetic resolution by leveraging steric hindrance in the transition state .

- Post-functionalization via enzymatic resolution (e.g., esterase-mediated hydrolysis) .

Basic: What precautions are critical when handling this compound in air-sensitive reactions?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent boronate hydrolysis.

- Reaction setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Quenching : Treat waste with excess water to decompose residual boronate esters before disposal .

Advanced: How to analyze trace impurities in synthesized batches using chromatography?

Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water gradient to separate boronate derivatives (retention time ~10–15 min).

- TLC : Monitor reactions with silica plates (ethyl acetate/hexane, 1:3) and visualize under UV (254 nm) or iodine staining.

- Purification : Flash chromatography with silica gel (20–40% EtOAc/hexane) effectively isolates the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.